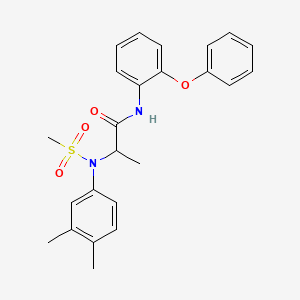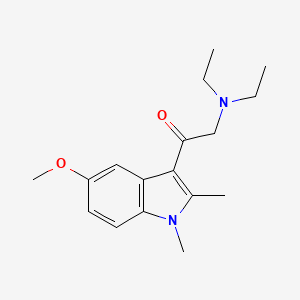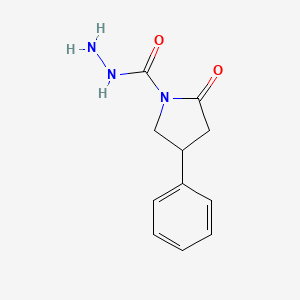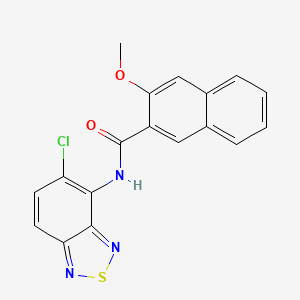![molecular formula C18H21ClN2O3 B12483692 2-(2-Chloro-6-methoxy-4-{[(1-phenylethyl)amino]methyl}phenoxy)acetamide](/img/structure/B12483692.png)
2-(2-Chloro-6-methoxy-4-{[(1-phenylethyl)amino]methyl}phenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chloro-6-methoxy-4-{[(1-phenylethyl)amino]methyl}phenoxy)acetamide is a synthetic organic compound known for its diverse applications in medicinal chemistry and pharmacology. This compound is characterized by its complex molecular structure, which includes a chloro, methoxy, and phenoxy group, making it a versatile candidate for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-6-methoxy-4-{[(1-phenylethyl)amino]methyl}phenoxy)acetamide typically involves multiple steps. One common method starts with the reaction of 2-chloro-6-methoxyphenol with formaldehyde and 1-phenylethylamine to form an intermediate compound. This intermediate is then reacted with chloroacetic acid under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as potassium carbonate to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pressure, and reaction time to optimize the production efficiency. Industrial methods also incorporate purification steps such as recrystallization and chromatography to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Chloro-6-methoxy-4-{[(1-phenylethyl)amino]methyl}phenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate to form corresponding phenoxy acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Phenoxy acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxyacetamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(2-Chloro-6-methoxy-4-{[(1-phenylethyl)amino]methyl}phenoxy)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of 2-(2-Chloro-6-methoxy-4-{[(1-phenylethyl)amino]methyl}phenoxy)acetamide involves its interaction with specific molecular targets in the body. The compound is believed to modulate signaling pathways by binding to receptors or enzymes, thereby altering their activity. This modulation can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Chloro-6-methoxy-4-{[(3-pyridinylmethyl)amino]methyl}phenoxy)acetamide
- 2-(2-Chloro-6-methoxy-4-{[(3-pyridinylmethyl)amino]methyl}phenoxy)acetamide hydrochloride
Uniqueness
2-(2-Chloro-6-methoxy-4-{[(1-phenylethyl)amino]methyl}phenoxy)acetamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C18H21ClN2O3 |
|---|---|
Peso molecular |
348.8 g/mol |
Nombre IUPAC |
2-[2-chloro-6-methoxy-4-[(1-phenylethylamino)methyl]phenoxy]acetamide |
InChI |
InChI=1S/C18H21ClN2O3/c1-12(14-6-4-3-5-7-14)21-10-13-8-15(19)18(16(9-13)23-2)24-11-17(20)22/h3-9,12,21H,10-11H2,1-2H3,(H2,20,22) |
Clave InChI |
KBWZTLRIHXSXHJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1)NCC2=CC(=C(C(=C2)Cl)OCC(=O)N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[({3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)methyl]benzoic acid](/img/structure/B12483610.png)
![N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide](/img/structure/B12483612.png)


![Ethyl 5-[(4-bromobenzyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12483627.png)

![3,3'-[(2,4-dichlorophenyl)methanediyl]bis(4-hydroxy-1-methylquinolin-2(1H)-one)](/img/structure/B12483643.png)
![3-(benzyloxy)-N-(3-{1,1,2,2-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]ethyl}phenyl)benzamide](/img/structure/B12483647.png)

![(2E)-3-[(3-acetylphenyl)carbamoyl]prop-2-enoic acid](/img/structure/B12483654.png)
![N,4-dimethyl-N-[2-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)phenyl]benzenesulfonamide](/img/structure/B12483657.png)

![(6Z)-6-(4-hydroxybenzylidene)-5-imino-2-methyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B12483666.png)

